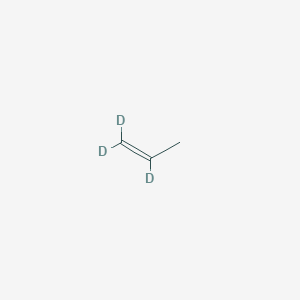

1,1,2-Trideuterioprop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,2-Trideuterioprop-1-ene: is a deuterated analog of propene, where three hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,2-Trideuterioprop-1-ene can be synthesized through several methods, including:

Deuterium Exchange Reactions: One common method involves the exchange of hydrogen atoms in propene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration.

Grignard Reactions: Another method involves the reaction of deuterated methylmagnesium bromide (CD₃MgBr) with acetylene (C₂H₂) to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of deuterated compounds. it can be produced on a larger scale using similar methods as described above, with careful control of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,2-Trideuterioprop-1-ene undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) to form dihaloalkanes.

Polymerization Reactions: It can undergo polymerization to form deuterated polymers, which are useful in studying polymer properties and mechanisms.

Hydrogenation: The compound can be hydrogenated to form deuterated propane using catalysts such as platinum or palladium.

Common Reagents and Conditions:

Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Hydrogenation: Hydrogen gas (H₂) with platinum or palladium catalysts.

Major Products:

Dihaloalkanes: From halogenation reactions.

Deuterated Polymers: From polymerization reactions.

Deuterated Propane: From hydrogenation reactions.

Applications De Recherche Scientifique

1,1,2-Trideuterioprop-1-ene has several scientific research applications, including:

Mechanistic Studies: Used as a tracer in studying reaction mechanisms due to its isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents or internal standards in NMR spectroscopy to avoid interference from hydrogen signals.

Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Material Science:

Mécanisme D'action

The mechanism of action of 1,1,2-Trideuterioprop-1-ene in chemical reactions involves the participation of its deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds than hydrogen, leading to slower reaction rates for bond-breaking steps involving deuterium. This property is exploited in mechanistic studies to gain insights into reaction pathways and intermediates.

Comparaison Avec Des Composés Similaires

Propene: The non-deuterated analog of 1,1,2-Trideuterioprop-1-ene.

1,1,1-Trideuterioprop-1-ene: Another deuterated analog with a different deuterium substitution pattern.

1,2,3-Trideuteriopropane: A fully deuterated analog of propane.

Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the effects of deuterium on chemical reactions and mechanisms. Its isotopic labeling allows for precise tracking in mechanistic studies and offers insights that are not possible with non-deuterated compounds.

Propriétés

Formule moléculaire |

C3H6 |

|---|---|

Poids moléculaire |

45.10 g/mol |

Nom IUPAC |

1,1,2-trideuterioprop-1-ene |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,3D |

Clé InChI |

QQONPFPTGQHPMA-GWYZVRNTSA-N |

SMILES isomérique |

[2H]C(=C([2H])C)[2H] |

SMILES canonique |

CC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

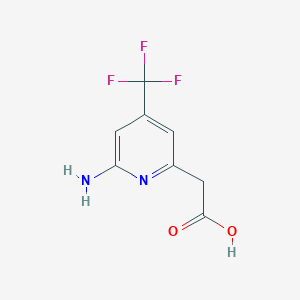

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

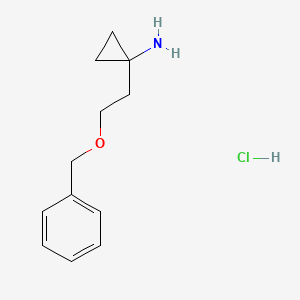

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)

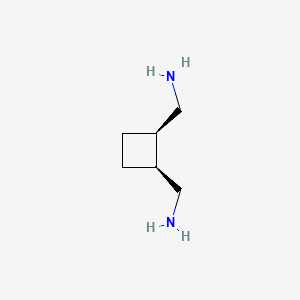

![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)